1H-inden-6-ylboronic acid
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Overview
Description
1H-inden-6-ylboronic acid is an organoboron compound with the molecular formula C9H9BO2 It is a derivative of boronic acid, characterized by the presence of an indene ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-inden-6-ylboronic acid can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid . The reaction typically requires a base, such as potassium carbonate, and is conducted in an aqueous or alcoholic solvent under mild conditions.
Industrial Production Methods: Industrial production of this compound often involves the large-scale application of the Suzuki-Miyaura coupling reaction. The process is optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1H-inden-6-ylboronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert it into different boron-containing compounds.
Substitution: It participates in electrophilic and nucleophilic substitution reactions, often forming new carbon-boron bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halides and organometallic compounds are frequently employed.
Major Products Formed: The major products formed from these reactions include boronic esters, boronic acids, and various substituted boron compounds, which are valuable intermediates in organic synthesis .
Scientific Research Applications
1H-inden-6-ylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It serves as a probe in biochemical assays and as a precursor for biologically active compounds.
Medicine: Research explores its potential in drug development, particularly in the design of boron-containing pharmaceuticals.
Industry: It is utilized in the production of advanced materials, including electronic components and sensors.
Mechanism of Action
The mechanism by which 1H-inden-6-ylboronic acid exerts its effects involves its ability to form stable complexes with various molecular targets. The boron atom in the compound acts as a Lewis acid, facilitating interactions with nucleophiles and enabling catalytic processes. These interactions are crucial in cross-coupling reactions and other transformations .
Comparison with Similar Compounds
- Phenylboronic acid
- Indolylboronic acid
- Naphthylboronic acid
Comparison: 1H-inden-6-ylboronic acid is unique due to its indene ring structure, which imparts distinct electronic and steric properties. Compared to phenylboronic acid, it offers enhanced reactivity in certain coupling reactions. Indolylboronic acid, on the other hand, is more commonly used in biological applications due to its indole moiety .
Properties
Molecular Formula |
C9H9BO2 |
---|---|
Molecular Weight |
159.98 g/mol |
IUPAC Name |
3H-inden-5-ylboronic acid |
InChI |
InChI=1S/C9H9BO2/c11-10(12)9-5-4-7-2-1-3-8(7)6-9/h1-2,4-6,11-12H,3H2 |
InChI Key |
JLSVTHYKIRXMGE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=CC2)C=C1)(O)O |
Origin of Product |
United States |
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